5-[(5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]pyridine-2-carbonitrile
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Overview
Description
The compound “5-[(5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]pyridine-2-carbonitrile” is a complex organic molecule that contains a tetrahydroquinoline ring, a pyridine ring, and a sulfonyl group . Tetrahydroquinolines are a type of cyclic compound, specifically a type of quinoline. Quinolines are aromatic compounds that contain two fused rings, a benzene ring and a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a tetrahydroquinoline core with a chlorine atom and a fluorine atom attached, a sulfonyl group attached to the quinoline ring, and a pyridine ring attached to the sulfonyl group . The exact 3D structure would depend on the specific locations of these attachments and the stereochemistry of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure and the positions of its functional groups. The presence of the sulfonyl group, the pyridine ring, and the halogen substituents could all potentially influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence and position of the sulfonyl group, the halogen substituents, and the pyridine ring .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(5-chloro-8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN3O2S/c16-13-5-6-14(17)15-12(13)2-1-7-20(15)23(21,22)11-4-3-10(8-18)19-9-11/h3-6,9H,1-2,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEZQDCIBBDBPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2N(C1)S(=O)(=O)C3=CN=C(C=C3)C#N)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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